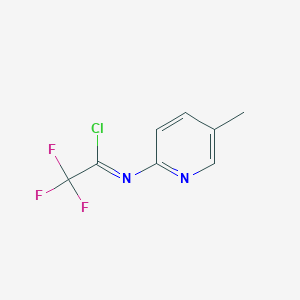
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride is an organic compound characterized by the presence of trifluoromethyl and pyridyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 5-methyl-2-pyridine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing fluorine.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The pyridyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of a pyridyl group.
2,2,2-Trifluoro-N-(4-methoxy-phenyl)acetimidoyl Chloride: Contains a methoxy-substituted phenyl group.
2,2,2-Trifluoro-N-(6-methyl-pyridin-2-yl)acetamide: Similar pyridyl structure but with an acetamide group instead of an acetimidoyl chloride
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.
Propriétés
Formule moléculaire |
C8H6ClF3N2 |
|---|---|
Poids moléculaire |
222.59 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(5-methylpyridin-2-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClF3N2/c1-5-2-3-6(13-4-5)14-7(9)8(10,11)12/h2-4H,1H3 |
Clé InChI |
QFHWYAKEYKIDAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















